![molecular formula C6H3ClO3S B2356438 3-Chloro-5-formylthiophene-2-carboxylic acid CAS No. 2416234-11-0](/img/structure/B2356438.png)
3-Chloro-5-formylthiophene-2-carboxylic acid
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Overview
Description
“3-Chloro-5-formylthiophene-2-carboxylic acid” is a chemical compound with the molecular formula C6H3ClO3S . It has a molecular weight of 190.61 . It is a powder form substance and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H3ClO3S/c7-5-4 (6 (9)10)1-3 (2-8)11-5/h1-2H, (H,9,10) . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder form substance . It has a molecular weight of 190.61 and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Copper-facilitated Suzuki-Miyaura Coupling 3-Chloro-5-formylthiophene-2-carboxylic acid serves as a building block in the synthesis of diverse structures through copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reactions. This technique enables the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, showcasing the compound's role in facilitating the synthesis of complex organic molecules with improved yields and purities (Hergert et al., 2018).
Acid-Free Preparation of Acyl Chlorides The compound has implications in the acid-free synthesis of acyl chlorides, including formyl chloride. A procedure involving hexachloroacetone and triphenylphosphine demonstrates its utility in generating formyl chloride under mild conditions, highlighting its potential in organic synthesis applications (Villeneuve & Chan, 1997).
Photocatalytic Water Purification Research on photocatalytic degradation of organic pollutants in water with titanium dioxide suspensions includes the study of carboxylic acids like formic acid. This work underscores the potential of this compound derivatives in environmental applications, particularly in water purification technologies (Matthews, 1990).
Microwave-Assisted Organic Synthesis The versatility of this compound extends to microwave-assisted organic synthesis, where it is used in the rapid synthesis of 2-aminothiophene-3-carboxylic acid derivatives. This method represents a significant advancement in the efficient and fast generation of complex organic molecules (Hesse, Perspicace, & Kirsch, 2007).
Electrochemical Sensors and Conductive Polymers The compound's utility is explored in the development of electrochemical sensors and conductive polymers, with studies focusing on its polymerization and the resulting properties. These applications highlight the potential of this compound in the creation of advanced materials for electronic and sensing applications (Lee, Shim, & Shin, 2002).
Safety and Hazards
The safety information for “3-Chloro-5-formylthiophene-2-carboxylic acid” indicates that it may be corrosive to metals . It has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
3-chloro-5-formylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO3S/c7-4-1-3(2-8)11-5(4)6(9)10/h1-2H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYLRQGFRKANS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C(=O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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